N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine
Overview
Description
Scientific Research Applications
Synthetic Applications and Properties
Synthesis and Solvatochromic Properties
One study focused on the synthesis and solvatochromic properties of Fmoc-L-alaninol, demonstrating an efficient protocol for the activation of N-(9-Fluorenylmethoxycarbonyl)-L-alanine [Fmoc-Ala-OH] and its reduction into (9H-fluoren-9-yl)methyl 1-hydroxypropan-2-ylcarbamate [Fmoc-L-alaninol]. This work highlights the compound's spectral variations in solvents of different polarities, indicating a substantial redistribution of π–electron densities in a more polar excited state, which is essential for understanding solvent–solute interactions in peptide synthesis and material applications (Lalithamba et al., 2014).
Facile Synthesis of Fmoc-N-Methylated Amino Acids
Research by Govender and Arvidsson (2006) developed an efficient synthesis method for Fmoc-N-methyl α- and β-amino acids from corresponding Fmoc-amino acid. This method allows for quick preparation of Fmoc-N-methyl-amino acids, suitable for solid-phase peptide synthesis, illustrating the flexibility and efficiency of synthesizing derivatives like N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine for peptide engineering applications (Govender & Arvidsson, 2006).
Bioactive Applications and Self-Assembly
Tuning Self-Assembly of Bioactive Dipeptides
A study explored the effect of attaching a bulky hydrophobic aromatic unit, Fmoc, on the self-assembly of Fmoc-L-carnosine. This research demonstrates the potential of Fmoc derivatives in driving the self-assembly of bioactive peptides into amyloid fibrils, with implications for developing novel biomaterials and understanding the molecular basis of bioactive peptide self-assembly (Castelletto et al., 2011).
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-naphthalen-2-ylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c1-30(27(28(31)32)17-19-14-15-20-8-2-3-9-21(20)16-19)29(33)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,26-27H,17-18H2,1H3,(H,31,32)/t27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNHOSZZFGJIPG-MHZLTWQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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